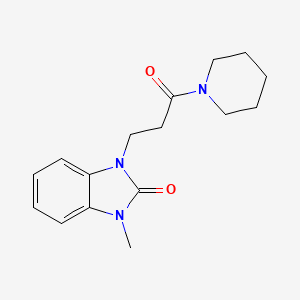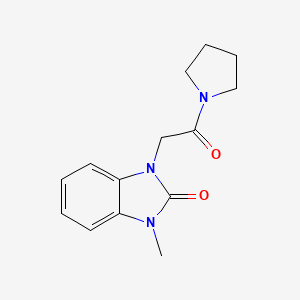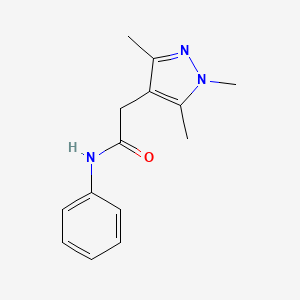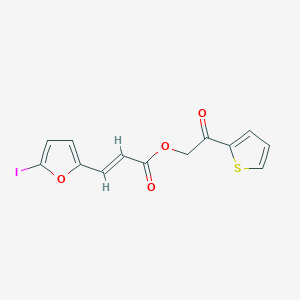![molecular formula C18H14ClIN2O3 B7466503 (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)
(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide, also known as Z-Ligustilide, is a naturally occurring compound found in various plants, including Angelica sinensis. Z-Ligustilide has been extensively studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory, neuroprotective, and anticancer agent. In
作用机制
The exact mechanism of action of (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee is not fully understood. However, it is believed that (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee exerts its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell lines. (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized from the root extract of Angelica sinensis. Additionally, (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee has been extensively studied for its potential therapeutic properties, which makes it an attractive compound for further research. However, there are also some limitations to using (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee in lab experiments. For example, the exact mechanism of action of (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee is not fully understood, which may make it difficult to design experiments to test its therapeutic effects.
未来方向
There are several future directions for research on (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee. One area of research is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Another area of research is to investigate its neuroprotective effects and its potential use in treating neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to explore its anticancer properties and its potential use in cancer therapy.
In conclusion, (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee is a naturally occurring compound that has been extensively studied for its potential therapeutic properties. It has been shown to act as an anti-inflammatory, neuroprotective, and anticancer agent. The synthesis method of (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee involves several steps, including extraction, fractionation, and purification. While there are some limitations to using (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee in lab experiments, it remains an attractive compound for further research in various therapeutic areas.
合成方法
(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee can be synthesized from the root extract of Angelica sinensis. The synthesis process involves several steps, including extraction, fractionation, and purification. The root extract is first extracted with ethanol, and the resulting crude extract is then fractionated using various solvents. The (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC).
科学研究应用
(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee has been extensively studied for its potential therapeutic properties. It has been shown to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, (Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamidee has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
IUPAC Name |
(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClIN2O3/c1-24-16-8-12(6-13(9-21)18(22)23)7-15(20)17(16)25-10-11-2-4-14(19)5-3-11/h2-8H,10H2,1H3,(H2,22,23)/b13-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCMOVCNIVFRDK-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)I)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)I)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7466427.png)
![4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7466430.png)
![3-[(3,4-dimethylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7466446.png)

![2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7466474.png)

![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)

![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)

![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)